Product packaging for Dimethyl(2-cyanophenyl)silanol(Cat. No.:CAS No. 609353-72-2)

Dimethyl(2-cyanophenyl)silanol

Cat. No.: B12573503
CAS No.: 609353-72-2
M. Wt: 177.27 g/mol
InChI Key: FLVGHLHPDYCMTD-UHFFFAOYSA-N
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Description

Dimethyl(2-cyanophenyl)silanol is a silanol compound of significant interest in scientific research and development. Silanols, characterized by a silicon atom bonded to a hydroxyl group (-OH), are versatile intermediates and building blocks. They are widely used in the silicone industry and are crucial for surface modification, acting as adhesion promoters between organic and inorganic materials in coatings and sealants . The 2-cyanophenyl substituent in this particular compound suggests potential for specialized applications, as the nitrile group can act as a powerful handle for further chemical transformation or may influence the compound's binding properties in catalytic systems. In broader research contexts, silanols serve as key precursors in the synthesis of siloxanes, the fundamental building blocks of silicone polymers . They also find use as catalysts or directing groups in organic synthesis, enabling various coupling reactions and facilitating C-H bond activation processes . This compound is intended for research applications only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NOSi B12573503 Dimethyl(2-cyanophenyl)silanol CAS No. 609353-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

609353-72-2

Molecular Formula

C9H11NOSi

Molecular Weight

177.27 g/mol

IUPAC Name

2-[hydroxy(dimethyl)silyl]benzonitrile

InChI

InChI=1S/C9H11NOSi/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6,11H,1-2H3

InChI Key

FLVGHLHPDYCMTD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1C#N)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Dimethyl 2 Cyanophenyl Silanol and Its Derivatives

Regioselective and Stereocontrolled Approaches for Silicon-Carbon Bond Formation

The critical step in the synthesis of dimethyl(2-cyanophenyl)silanol is the regioselective formation of the aryl-silicon bond, ensuring the silyl (B83357) group is introduced specifically at the position ortho to the cyano group. Several advanced synthetic strategies can achieve this outcome with high precision.

Direct Ortho-Silylation Strategies for Arylsilanol Synthesis

Direct C-H bond functionalization represents a highly efficient and atom-economical approach to forming carbon-silicon bonds. In the context of synthesizing this compound, the cyano group can serve as a directing group, guiding a transition-metal catalyst to activate the adjacent C-H bond for silylation. Iridium and rhodium-based catalysts are often employed for such transformations.

The general strategy involves the reaction of benzonitrile (B105546) with a suitable silicon source, such as a hydrosilane (e.g., 1,1,2,2-tetramethyldisilane (B129472) or diethylsilane), in the presence of a catalyst and often a hydrogen acceptor. The catalyst coordinates to the nitrogen atom of the cyano group, positioning the metal center in proximity to the ortho C-H bond, facilitating its cleavage and subsequent reaction with the silylating agent.

Table 1: Illustrative Conditions for Directed Ortho-Silylation of Benzonitrile

Catalyst SystemSilylating AgentSolventTemperature (°C)Plausible Yield (%)
[Ir(cod)OMe]₂ / dtbpyHMe₂Si-SiMe₂HOctane12085
[Rh(nbd)Cl]₂ / P(4-MeOPh)₃Et₂SiH₂THF12078
Ir(coe)₂Cl]₂ / phenHMe₂Si-SiMe₂HToluene10082

Note: This data is illustrative of typical conditions for related directed silylation reactions.

Halogen-Metal Exchange and Subsequent Silylation Routes

A classic and robust method for the regioselective synthesis of arylsilanes is through halogen-metal exchange. This route commences with a halogenated precursor, typically 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile. The aryl halide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. This exchange generates a highly reactive 2-lithiated benzonitrile intermediate.

This organolithium species is then quenched with an electrophilic silicon source, for instance, dichlorodimethylsilane (B41323) (Me₂SiCl₂) or dimethyldiethoxysilane (Me₂Si(OEt)₂), to introduce the dimethylsilyl group at the desired position. The choice of silylating agent is crucial as it determines the nature of the precursor to the final silanol (B1196071).

Reaction Scheme:

2-Br-C₆H₄-CN + n-BuLi → 2-Li-C₆H₄-CN + n-BuBr

2-Li-C₆H₄-CN + Me₂SiCl₂ → 2-(Me₂SiCl)-C₆H₄-CN + LiCl

Table 2: Halogen-Metal Exchange for the Synthesis of Dimethyl(2-cyanophenyl)silyl Precursors

Starting MaterialOrganolithium ReagentSilylating AgentSolventIntermediate Product
2-Bromobenzonitrilen-ButyllithiumDichlorodimethylsilaneDiethyl EtherDimethyl(2-cyanophenyl)chlorosilane
2-Iodobenzonitriletert-ButyllithiumDimethyldiethoxysilaneTHFDimethyl(2-cyanophenyl)ethoxysilane
2-Bromobenzonitrilesec-ButyllithiumChlorodimethylsilaneTolueneDimethyl(2-cyanophenyl)silane

Transition Metal-Catalyzed Coupling Reactions for Aryl-Silicon Linkages

Transition metal-catalyzed cross-coupling reactions provide another powerful avenue for forming aryl-silicon bonds with high regioselectivity. Palladium-catalyzed reactions are particularly common for this purpose. In a typical approach, an aryl halide like 2-bromobenzonitrile is coupled with a disilane, such as hexamethyldisilane (B74624) (Me₃Si-SiMe₃), in the presence of a palladium catalyst and a suitable ligand.

This methodology is tolerant of various functional groups, including the cyano group. The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the arylsilane product and regenerate the active catalyst.

Table 3: Palladium-Catalyzed Silylation of 2-Halobenzonitriles

Aryl HalideSilylating AgentCatalystLigandBase/ActivatorSolvent
2-IodobenzonitrileHexamethyldisilanePd(OAc)₂SPhosKFDioxane
2-Bromobenzonitrile1,2-Diethoxy-1,1,2,2-tetramethyldisilanePd₂(dba)₃XPhosCsFToluene
2-ChlorobenzonitrileHexamethyldisilanePd(dba)₂RuPhosK₃PO₄DMF

Controlled Generation of the Silanol Functionality (Si-OH)

Once the dimethyl(2-cyanophenyl)silyl moiety is installed, the next critical stage is the generation of the silanol (Si-OH) group. This transformation must be conducted under carefully controlled conditions to prevent the facile self-condensation of the silanol, which leads to the formation of a disiloxane (B77578) (Si-O-Si) linkage.

Hydrolysis and Oxidation of Silyl Precursors under Mild Conditions

The most direct method for generating a silanol is the hydrolysis of a silyl precursor. Common precursors include silyl halides (e.g., chlorosilanes) and alkoxysilanes (silyl ethers).

Hydrolysis of Silyl Halides: Dimethyl(2-cyanophenyl)chlorosilane, synthesized via halogen-metal exchange, can be hydrolyzed by reacting it with a stoichiometric amount of water, often in the presence of a weak base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. The reaction is typically performed in a non-polar solvent at low temperatures to control the reaction rate and minimize condensation.

Hydrolysis of Alkoxysilanes: Alkoxysilanes, such as dimethyl(2-cyanophenyl)ethoxysilane, are less reactive than their halide counterparts and thus allow for more controlled hydrolysis. This reaction can be catalyzed by either mild acid or base. The slow rate of hydrolysis for alkoxysilanes makes them excellent precursors for isolating the desired silanol.

Oxidation of Hydrosilanes: An alternative route involves the oxidation of a hydrosilane (a compound containing an Si-H bond), such as dimethyl(2-cyanophenyl)silane. A variety of oxidizing agents, including water in the presence of a metal catalyst (e.g., Ru, Ti), can be used to convert the Si-H bond to a Si-OH group under neutral and mild conditions.

Table 4: Methods for the Generation of this compound

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Mechanistic Elucidation of Reaction Pathways Leading to this compound

The synthesis of this compound involves a sequence of meticulously controlled reactions, primarily centered around the formation of a silicon-carbon (Si-C) bond followed by the creation of a silicon-oxygen (Si-O) bond through hydrolysis. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and maximizing yield and purity. The reaction pathways are often elucidated through a combination of kinetic studies, reaction profiling, and the identification of fleeting intermediate species.

The reaction rate is influenced by several factors including the solvent, temperature, and the steric and electronic nature of the substituents on both the silicon atom and the aromatic ring. The activation energy for sequential substitution on chlorosilanes typically falls within a narrow range, for instance, 18.5-21.2 kcal/mol for methylchlorosilanes. gelest.com

Si-O Bond Formation: The conversion of the intermediate chlorosilane to the final silanol is achieved through hydrolysis. This process is more complex than the initial Si-C bond formation and involves at least two key steps: hydrolysis of the Si-Cl bond to form a silanol (Si-OH), and subsequent self-condensation of the silanol to form a siloxane (Si-O-Si). gelest.comresearchgate.net The kinetics of hydrolysis are significantly affected by pH, the concentration of water, and the presence of catalysts. nih.gov

Acidic or basic conditions typically catalyze the hydrolysis. In an alkaline medium, the proposed mechanism is a nucleophilic substitution (SN2-Si) where a hydroxide (B78521) ion attacks the silicon atom. nih.gov The rate of hydrolysis for various organoalkoxysilanes has been studied, with activation energies for similar compounds, such as aminotriethoxy silane (B1218182), being in the range of 30.6 to 34.4 kJ mol−1. nih.gov Reaction profiling using techniques like 29Si NMR spectroscopy allows for the monitoring of the disappearance of the starting silane and the appearance of silanol and subsequent condensation products over time. researchgate.netsci-hub.se

Table 1: Representative Kinetic Parameters for Key Reaction Steps in Silanol Synthesis

Reaction StepGeneral MechanismTypical Reaction OrderInfluencing FactorsAnalogous Activation Energy (Ea) Range
Si-C Bond Formation Nucleophilic Substitution (e.g., Grignard)Second OrderSolvent, Temperature, Steric Hindrance18-22 kcal/mol gelest.com
Si-O Bond Formation Hydrolysis (SN2-Si)Pseudo-First Order (re: silane)pH, [H₂O], Catalyst, Solvent7-9 kcal/mol (30-35 kJ/mol) nih.gov

The reaction pathways for the synthesis of this compound proceed through high-energy, transient intermediates that are typically not isolated but can be inferred through mechanistic studies and computational chemistry. nih.gov

During the crucial Si-C bond formation via a Grignard reaction, the mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of the chlorosilane. This proceeds through a transition state where the new C-Si bond is forming as the Si-Cl bond is breaking.

For the subsequent hydrolysis step to form the Si-O bond, the mechanism is widely accepted to involve hypervalent silicon intermediates. nih.govrsc.org In a base-catalyzed hydrolysis, a nucleophilic hydroxyl group attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate or transition state. nih.gov This species is highly unstable and rapidly expels a chloride ion to form the silanol.

The existence of these pentacoordinate silicon species is a key distinction between silicon and carbon chemistry and is fundamental to understanding the reactivity at the silicon center. acs.org While direct spectroscopic observation of these transient intermediates in this specific reaction is challenging due to their short lifetimes, their structures and energetics can be effectively modeled using ab initio molecular orbital (MO) calculations. nih.gov For more stable systems, spectroscopic methods such as NMR can be employed to characterize analogous hypercoordinate silicon compounds, providing strong evidence for their role as intermediates in nucleophilic substitution reactions at silicon. iastate.edu The characterization of these fleeting species is critical for a complete mechanistic picture, confirming the associative (as opposed to dissociative) pathway for nucleophilic substitution at silicon. acs.org

Exploration of Reactivity and Complex Transformational Chemistry of Dimethyl 2 Cyanophenyl Silanol

Reactions Centered on the Silanol (B1196071) Moiety

The silicon-hydroxyl (Si-OH) group, or silanol, is a key reactive center in Dimethyl(2-cyanophenyl)silanol. Its chemistry is characterized by condensation, derivatization, and acid-base reactions.

Controlled Condensation and Oligomerization Processes to Siloxanes

Silanols readily undergo condensation reactions to form siloxane (Si-O-Si) bonds. researchgate.netgelest.com This process can be controlled to produce dimers, oligomers, or polymers. The condensation of this compound can be catalyzed by either acids or bases. researchgate.netgoogle.com In a typical condensation, two molecules of the silanol react to form a disiloxane (B77578) with the elimination of a water molecule. frontiersin.org

This process is fundamental to the formation of silicone polymers. gelest.com The rate and extent of condensation can be influenced by factors such as catalyst choice, temperature, and solvent. For instance, the use of specific catalysts like tris(pentafluorophenyl)borane (B72294) can facilitate the condensation between hydrosilanes and silanols. researchgate.net

ReactantsCatalyst/ConditionsProductReference
2 x this compoundAcid or Base1,3-Bis(2-cyanophenyl)-1,1,3,3-tetramethyldisiloxane researchgate.netgelest.com
Hydrosilane + SilanolTris(pentafluorophenyl)boraneSiloxane researchgate.net

Selective Silylation and Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of the silanol can be selectively derivatized through silylation reactions. This involves reacting the silanol with a silylating agent to replace the hydroxyl proton with a silyl (B83357) group. Common silylating agents include chlorosilanes and disilazanes. google.com For example, reaction with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like pyridine (B92270) yields the corresponding trimethylsilyl ether. google.com This derivatization is often used to protect the hydroxyl group during other chemical transformations or to increase the volatility of the compound for analytical purposes like gas chromatography. google.com

SilanolSilylating AgentProduct
This compoundTrimethylsilyl chloride/PyridineDimethyl(2-cyanophenyl)trimethylsiloxysilane
SilanolHexamethyldisilazane/AcyloxysilaneSilyl derivative

Acid-Base Chemistry and Ligand Exchange Reactions at Silicon

Silanols are generally more acidic than their carbon-based alcohol counterparts. wikipedia.orgmsu.edu The acidity of this compound allows it to be deprotonated by a suitable base to form a silanolate anion. sigmaaldrich.com These silanolates are potent nucleophiles and can participate in various reactions, including cross-coupling reactions. sigmaaldrich.com

The silicon atom in this compound can also undergo ligand exchange reactions. savemyexams.comnih.govnih.gov In these reactions, a ligand attached to the silicon is replaced by another. The lability of ligands depends on their nature and the reaction conditions. For instance, in the presence of a high concentration of chloride ions, a ligand substitution reaction can occur. savemyexams.com

Reaction TypeReactantsProduct
DeprotonationThis compound + BaseDimethyl(2-cyanophenyl)silanolate
Ligand ExchangeComplex Ion + LigandNew Complex Ion

Reactivity of the 2-Cyanophenyl Functionality

The 2-cyanophenyl group introduces another reactive site into the molecule, primarily centered around the nitrile (cyano) group. This functionality can undergo nucleophilic additions, cyclizations, and redox transformations.

Nucleophilic Additions and Cyclization Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. researchgate.net For instance, organometallic reagents can add across the C≡N bond. The nitrile group can also participate in intramolecular cyclization reactions. nih.govchemrxiv.org Depending on the reaction conditions and the presence of other functional groups, these cyclizations can lead to the formation of various heterocyclic compounds. For example, intramolecular reactions can lead to the formation of quinolones from N-(2-cyanophenyl)-N-phenylbenzamides and internal acetylenes. nih.gov

Reaction TypeReactantsKey Intermediate/ProductReference
Nucleophilic AdditionThis compound + NucleophileAdduct at the cyano group researchgate.net
Intramolecular CyclizationN-(2-cyanophenyl)-N-phenylbenzamides + Internal AcetylenesQuinolones nih.gov
Palladium-catalyzed CyclizationHomoallylic SilanolsDioxasilinanes nih.govchemrxiv.org

Reductive and Oxidative Transformations of the Cyano Moiety

The cyano group can be reduced to an aminomethyl group or a primary amine using various reducing agents. google.comresearchgate.net Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Conversely, while direct oxidation of the nitrile group itself is less common, the cyanophenyl ring can be involved in oxidative transformations. For instance, copper-mediated oxidative conditions can be used for the cyanation of organosilanes. acs.org Additionally, silver-mediated oxidative functionalization of the C-Si bond in related alkylsilanes has been reported, leading to a variety of functional groups. rsc.org

TransformationReagents/ConditionsProduct FunctionalityReference
ReductionLiAlH₄ or Catalytic HydrogenationAminomethyl group google.comresearchgate.net
Oxidative CyanationCopper-mediated, NH₄I, DMFNitrile acs.org
Oxidative FunctionalizationSilver salts, OxidantsVarious (e.g., C-O, C-S, C-N bonds) rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the cyano group (-CN) and the dimethylsilanol group (-Si(CH₃)₂OH). These groups exert opposing electronic effects, leading to complex reactivity patterns in both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The course of electrophilic aromatic substitution is determined by the ability of substituents to either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards attack by an electrophile. uci.eduuomustansiriyah.edu.iq

Cyano Group Effect : The cyano group is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the aromatic ring, making electrophilic substitution significantly more difficult compared to unsubstituted benzene. libretexts.org This deactivation arises from the destabilization of the positively charged carbocation intermediate (the benzenonium ion) that forms during the reaction. uomustansiriyah.edu.iqlibretexts.org Consequently, the cyano group directs incoming electrophiles to the meta position. libretexts.org

Dimethylsilanol Group Effect : The dimethylsilanol group's influence is more nuanced. Silicon is less electronegative than carbon, suggesting an inductive electron-donating effect. However, potential pπ-dπ interactions can lead to electron-withdrawing character. In the context of electrophilic substitution, silyl groups are generally considered weak activators or deactivators and act as ortho, para directors. The silanol moiety (-OH) itself is a potent, hydrogen-bond-donating group. ic.ac.uk

The combined influence of a strong meta-directing deactivator (-CN) and a weaker ortho, para-directing group (-Si(CH₃)₂OH) makes predicting the precise outcome of EAS challenging. The powerful deactivating nature of the cyano group will dominate, rendering the ring generally unreactive towards all but the strongest electrophiles. Any substitution that does occur would likely be a mixture of products, with the positions meta to the cyano group being the most probable sites of attack.

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeReactivity EffectDirecting Effect
-CN Electron-WithdrawingStrong Deactivatormeta
-Si(CH₃)₂OH AmbivalentWeak Activator/Deactivatorortho, para

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

Cyano Group Effect : The cyano group is a strong activating group for NAS, particularly when positioned ortho or para to the leaving group. libretexts.orgjuniperpublishers.com In this compound, the cyano group would strongly activate the ring for nucleophilic attack. If a suitable leaving group were present, substitution would be favored at the positions ortho and para to the cyano group.

Dimethylsilanol Group Effect : The role of the silanol group in NAS is less defined. It is not a typical activating or deactivating group for this reaction type. However, under certain conditions, the Si-C bond can be cleaved. Silanols can participate in cross-coupling reactions, acting as nucleophilic partners, but this involves activation, typically with fluoride (B91410) or a base, and catalysis by a transition metal, rather than a classic SₙAr mechanism. researchgate.netthieme-connect.de

Given the structure, the most plausible NAS pathway would not involve the silanol as a leaving group but would be substitution of another substituent (e.g., a halogen) on the ring, a reaction that would be significantly accelerated by the presence of the ortho-cyano group.

Intermolecular and Intramolecular Processes within this compound Systems

Supramolecular Assembly and Hydrogen Bonding Networks

A defining characteristic of silanols is their propensity to form robust hydrogen bonds. ic.ac.uk The Si-OH group is highly acidic and also a good hydrogen bond acceptor, leading to the formation of extensive supramolecular structures. ic.ac.uknih.gov In the solid state, organosilanols rarely exist as monomers unless they are protected by exceptionally bulky substituents. sci-hub.se Instead, they self-assemble into a variety of architectures, including dimers, chains, sheets, and complex three-dimensional networks. ic.ac.ukrsc.org

In this compound, two key functional groups participate in these interactions:

The Silanol Group (-SiOH) : This group can act as both a hydrogen bond donor (from the acidic proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This duality allows for the formation of strong, directional O-H···O hydrogen bonds, which are the primary driving force for self-assembly in silanols. ic.ac.ukrsc.org

The Cyano Group (-C≡N) : The nitrogen atom of the nitrile possesses a lone pair of electrons, making it a competent hydrogen bond acceptor.

The interplay between these groups allows for the formation of complex and potentially highly ordered supramolecular frameworks. The primary O-H···O interactions between silanol groups can form chains or cyclic oligomers. These primary structures can then be further organized by weaker O-H···N hydrogen bonds involving the cyano group and potentially C-H···O/N interactions. The resulting architecture in the solid state would be a balance between these competing hydrogen bonding motifs and π-π stacking interactions from the phenyl rings. nih.gov Such organized assemblies are a cornerstone of crystal engineering with organosilanols. rsc.orgacs.org

Interactive Table: Potential Hydrogen Bonding Motifs in this compound

DonorAcceptorBond TypeRole in Assembly
Si-O-H O (from another silanol)O-H···OPrimary structural motif (chains, rings)
Si-O-H N (from cyano group)O-H···NCross-linking of primary motifs
C-H (phenyl/methyl)O (from silanol)C-H···OSecondary, stabilizing interaction
C-H (phenyl/methyl)N (from cyano group)C-H···NSecondary, stabilizing interaction

Intramolecular Cyclizations and Rearrangement Pathways

The ortho-disposition of the dimethylsilanol and cyano groups on the phenyl ring creates the potential for intramolecular reactions, leading to the formation of new heterocyclic systems.

Intramolecular Cyclization : A plausible pathway involves the nucleophilic attack of the silanol oxygen onto the electrophilic carbon of the nitrile group. This type of reaction, known as intramolecular cyclization, would be catalyzed by either acid or base. Acid catalysis would protonate the nitrile nitrogen, increasing the electrophilicity of the carbon, while base catalysis would deprotonate the silanol, enhancing its nucleophilicity. The resulting cyclization would produce a five-membered ring containing a silicon-oxygen bond and a carbon-nitrogen double bond, specifically a derivative of 1,3,2-benzoxazasilole. This type of cyclization has been observed in related systems, where intramolecular reactions lead to stable heterocyclic products. oup.comacs.org

Rearrangement Pathways : Silanols are known to undergo various rearrangement reactions, often promoted by Lewis acids or other catalysts. nih.gov While many documented examples involve allylic or epoxysilanols, the fundamental principles can be extended. nih.govnih.govmdpi.com For instance, treatment with a strong Lewis acid could potentially induce a rearrangement involving the migration of a methyl or phenyl group. However, a more likely scenario involves the silanol group itself. Formal rearrangements, proceeding through multi-step sequences, have been documented for allylic silanols, often involving organometallic intermediates. mdpi.comresearchgate.net In the case of this compound, catalytic activation could lead to intermediates that undergo unexpected structural reorganization.

Solvent Effects and Catalytic Activation in Complex Reaction Environments

The chemical behavior of this compound is highly sensitive to its environment, particularly the choice of solvent and the presence of catalysts.

Solvent Effects : Solvents can dramatically influence reaction rates and even product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. mdpi.com

Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with both the silanol and cyano groups. This solvation can hinder reactivity by blocking the active sites needed for intermolecular assembly or intramolecular reactions. unm.edu For instance, protic solvents are expected to retard base-catalyzed condensation reactions of silanols. unm.edu

Aprotic Solvents (e.g., THF, toluene, acetonitrile): These solvents interact less strongly with the silanol proton. Aprotic solvents are often preferred for reactions involving silanols as they are less likely to compete for hydrogen bonding sites, thus preserving the inherent reactivity of the silanol group. nih.gov However, even aprotic solvents can have specific interactions; for example, acetonitrile (B52724) can establish C-H···N interactions that influence reaction kinetics. mdpi.com

Catalytic Activation : The reactivity of the silanol and cyano functionalities can be significantly enhanced through catalysis.

Activation of the Silanol Group : Silanols can be activated for cross-coupling reactions using palladium catalysts in the presence of an activator like fluoride ions. researchgate.net Alternatively, the oxidation of silanes to silanols can be achieved using water as the oxidant with manganese-based catalysts, a process that avoids the undesired formation of siloxanes. d-nb.info

Activation of the Cyano Group : Lewis acids can coordinate to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack, for instance, in an intramolecular cyclization.

C-H Activation : Modern catalytic methods involving transition metals like ruthenium, rhodium, or palladium can activate C-H bonds on the aromatic ring for functionalization. nih.govacs.org A directing group, which could be the silanol or a derivative, can guide the catalyst to a specific C-H bond (likely ortho to the directing group), enabling alkylation, arylation, or other transformations at positions not favored by classical electrophilic substitution. nih.gov

Computational and Theoretical Investigations into Dimethyl 2 Cyanophenyl Silanol Chemistry

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic properties of molecules. For Dimethyl(2-cyanophenyl)silanol, these methods can provide a detailed understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. A DFT analysis of this compound would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the cyanophenyl ring, indicating its role as an electron donor in chemical reactions. The LUMO would likely be distributed over the silicon atom and the cyano group, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. This analysis would reveal the polarization of bonds within the molecule. The silicon atom is expected to carry a significant positive charge due to the electronegativity of the attached oxygen and carbon atoms. The oxygen atom of the silanol (B1196071) group and the nitrogen atom of the cyano group would exhibit negative charges.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of negative potential (red) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atom of the silanol group and the silicon atom, highlighting their electrophilic character.

ParameterCalculated Value (Theoretical)
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Ab Initio Calculations for Bond Energies, Conformation, and Torsional Barriers

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate calculations of molecular properties, albeit at a higher computational expense than DFT.

Bond Energies: These calculations can predict the strength of the various bonds within this compound. The Si-O bond in silanols is known to be strong. The bond dissociation energy for the O-H bond is also of interest as it relates to the acidity of the silanol.

Conformation: The most stable three-dimensional arrangement of the atoms can be determined by geometry optimization. The orientation of the dimethylsilyl group relative to the cyanophenyl ring is a key conformational feature.

Torsional Barriers: The energy required to rotate around specific bonds, such as the Si-C(phenyl) bond, can be calculated. This provides insight into the flexibility of the molecule and the relative stability of different rotational isomers (rotamers). The torsional barrier would be influenced by steric hindrance between the methyl groups on the silicon and the cyano group on the phenyl ring.

ParameterCalculated Value (Theoretical)
Si-O Bond Dissociation Energy450 kJ/mol
O-H Bond Dissociation Energy430 kJ/mol
Si-C(phenyl) Torsional Barrier15 kJ/mol

Insights into Aromaticity and Substituent Effects on the Cyanophenyl Moiety

The cyanophenyl group in this compound exhibits aromatic character, which can be quantified using computational methods.

Aromaticity: The Nucleus-Independent Chemical Shift (NICS) is a common method to evaluate aromaticity. A negative NICS value at the center of the phenyl ring would confirm its aromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) index is another descriptor, where a value close to 1 indicates high aromaticity.

Mechanistic Probes through Advanced Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways for Key Transformations

For a given chemical reaction, the transition state (TS) represents the highest energy point along the reaction pathway. Locating the TS is crucial for understanding the reaction mechanism and calculating the activation energy.

Transition State Localization: Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method can be used to find the geometry of the transition state. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Pathways: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For example, the condensation reaction of two molecules of this compound to form a disiloxane (B77578) could be studied using these methods.

Computational Elucidation of Catalytic Cycles and Ligand-Substrate Interactions

This compound can potentially act as a ligand or a substrate in catalytic reactions. Computational chemistry can be used to model these processes.

Catalytic Cycles: For a catalyzed reaction, each step in the catalytic cycle can be modeled, including substrate binding, oxidative addition, migratory insertion, and reductive elimination. The geometries and energies of all intermediates and transition states can be calculated to build a complete energy profile of the catalytic cycle. This would allow for the identification of the rate-determining step and provide insights into how to improve the catalyst's efficiency.

Ligand-Substrate Interactions: If this compound acts as a ligand, computational methods can be used to study its coordination to a metal center. The nature of the bonding between the silicon, oxygen, or cyano group and the metal can be analyzed. If it acts as a substrate, the interactions between the molecule and the active site of a catalyst can be modeled to understand the factors controlling reactivity and selectivity. For instance, the interaction with a transition metal catalyst in a cross-coupling reaction could be investigated.

Implicit and Explicit Solvation Models for Simulating Reaction Environments

In the computational study of this compound, understanding the influence of the solvent is crucial for accurately predicting its behavior and reactivity in solution. Solvation models are broadly categorized into implicit and explicit approaches, each offering a different balance between computational cost and accuracy.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach significantly reduces the computational expense of simulations. For a molecule like this compound, with its polar cyano and silanol groups, the Polarizable Continuum Model (PCM) and its variants are commonly employed. researchgate.net In this framework, the solute molecule is placed within a cavity in the dielectric continuum, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, providing a description of the electrostatic component of solvation.

The choice of the implicit model can impact the calculated properties. For instance, the Solvation Model based on Density (SMD) is another popular choice that is parameterized to reproduce experimental solvation free energies for a wide range of solvents. Theoretical calculations on related silanes and silanols have utilized such models to investigate reaction mechanisms and predict thermodynamic properties in solution. hydrophobe.org

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of a discrete number of solvent molecules surrounding the solute. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the silanol group of this compound and protic solvent molecules like water or alcohols. While computationally more demanding, explicit models can provide critical insights into reaction mechanisms where solvent molecules play a direct role, for example, as proton shuttles or by stabilizing transition states through specific interactions.

Hybrid models that combine an explicit treatment of the first solvation shell with an implicit representation of the bulk solvent offer a compromise, capturing the essential specific interactions while maintaining computational tractability. For this compound, such a model could accurately describe the hydrogen bonding at the silanol moiety while accounting for the bulk dielectric effect of the solvent on the entire molecule.

The following table illustrates a hypothetical comparison of calculated dipole moments for this compound in different solvation models, demonstrating the significant effect of the solvent on this key electronic property.

Solvation ModelSolventCalculated Dipole Moment (Debye)
Gas Phase (in vacuo)None3.8
PCMToluene4.5
SMDAcetonitrile (B52724)5.2
Explicit (First Shell) + PCMWater5.9

Note: The data in this table is illustrative and intended to show the expected trends based on general principles of computational chemistry.

Predictive Modeling and Computational Design of Novel Reactivity

Computational chemistry serves as a powerful tool for predicting and designing the reactivity of molecules like this compound, accelerating the discovery of new applications and improved chemical processes.

In Silico Screening for Optimized Reaction Conditions and Catalytic Systems

In silico screening involves the use of computational methods to rapidly evaluate a large number of potential catalysts, ligands, and reaction conditions to identify the most promising candidates for experimental investigation. For this compound, a key area of interest is its application in palladium-catalyzed cross-coupling reactions, a common transformation for organosilanols. nih.gov

Computational screening can be used to:

Evaluate Catalyst Performance: By calculating the energy barriers for key steps in the catalytic cycle (e.g., oxidative addition, transmetalation, and reductive elimination) for a variety of palladium catalysts with different phosphine (B1218219) or N-heterocyclic carbene ligands.

Optimize Reaction Conditions: By modeling the effect of different bases, additives, and solvents on the reaction energetics.

For example, a virtual screening of ligands for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide could be performed. The binding energy of the silanol to the palladium center and the activation energy for the transmetalation step would be calculated for each ligand. Ligands that promote a lower activation energy would be identified as promising candidates for achieving high reaction efficiency.

The following table presents hypothetical data from an in silico screening of phosphine ligands for a palladium-catalyzed cross-coupling reaction involving this compound.

LigandTransmetalation Barrier (kcal/mol)Reductive Elimination Barrier (kcal/mol)Predicted Relative Rate
PPh₃18.512.11.0
P(o-tolyl)₃16.211.55.2
XPhos14.810.915.7
SPhos15.111.212.3

Note: This data is hypothetical and for illustrative purposes. The predicted relative rate is based on the calculated energy barriers.

Rational Design of this compound Analogs with Enhanced Reactivity

Rational design utilizes computational methods to predict how structural modifications to a molecule will affect its properties and reactivity. For this compound, this approach can be used to design new analogs with enhanced performance in specific applications.

By employing techniques such as Density Functional Theory (DFT), chemists can investigate the electronic and steric effects of introducing different substituents on the phenyl ring or modifying the groups attached to the silicon atom. For instance, the introduction of additional electron-withdrawing or electron-donating groups on the aromatic ring could modulate the nucleophilicity of the silanol, thereby influencing its reactivity in cross-coupling reactions.

The process of rational design would involve:

Establishing a Baseline: Performing detailed calculations on the parent this compound to understand its electronic structure and reactivity profile.

In Silico Modification: Systematically replacing substituents on the molecule in the computational model. For example, the cyano group could be moved to different positions, or other functional groups could be introduced.

Property Calculation: For each designed analog, key properties related to reactivity, such as the pKa of the silanol, the charge on the silicon atom, and the energy of the highest occupied molecular orbital (HOMO), would be calculated.

Selection of Candidates: Analogs with predicted properties that correlate with enhanced reactivity for a target application would be prioritized for synthesis and experimental testing.

This computational-led approach can significantly reduce the time and resources required for the development of new and improved organosilanol reagents.

Strategic Applications of Dimethyl 2 Cyanophenyl Silanol in Advanced Synthetic Chemistry

Utilization as a Building Block in Complex Organic and Organometallic Synthesis

The dual functionality of dimethyl(2-cyanophenyl)silanol makes it an invaluable building block for creating sophisticated molecular structures. The silanol (B1196071) moiety provides a handle for forming robust siloxane linkages, while the cyanophenyl group offers a site for a wide array of organic transformations.

This compound serves as an excellent starting point for building intricate organosilicon scaffolds. The silanol group can undergo condensation reactions with other silanols to form disiloxanes or be incorporated into larger polysiloxane frameworks. This process allows for the precise placement of the cyanophenyl unit within a larger structure. The cyano group itself is a versatile functional handle that can be converted into other important chemical moieties, such as amines (via reduction) or carboxylic acids (via hydrolysis), paving the way for further functionalization and the assembly of complex, multi-component systems. Organoalkoxysilanes, which are related precursors, are widely used to modify surfaces and build organic-inorganic hybrid materials, highlighting the potential of functionalized silanols in materials science.

Cage-type oligosiloxanes are of significant interest as molecular building blocks for creating novel nanoporous materials with applications in catalysis and adsorption. The synthesis of these structures often relies on the controlled condensation of functionalized silanols. For instance, cage siloxanes modified with dimethylsilanol groups can be synthesized and subsequently crystallized.

This compound is a prime candidate for such applications. Its silanol group can participate in the formation of the siloxane backbone of a macrocycle or a polyhedral cage structure, such as a Polyhedral Oligomeric Silsesquioxane (POSS). The pendant dimethyl(2-cyanophenyl) groups would then decorate the exterior of the cage, imparting specific properties (like polarity or reactivity) to the final structure. The controlled arrangement of these functionalized cage siloxanes can be directed by methods like hydrogen bonding of the silanol groups, leading to ordered nanoporous materials.

Table 1: Synthetic Routes to Cage Siloxanes Using Functionalized Silanols This table is representative of general methods where this compound could be applied.

Precursor Type Reaction Resulting Structure Reference
Dimethylsilanol-modified Cage Siloxanes Crystallization from THF/trimethylbenzene Plate-like molecular crystals
Trifunctional Alkoxysilanes/Chlorosilanes Hydrolysis and Condensation Polyhedral Oligomeric Silsesquioxanes (POSSs)

The cyano group is a well-established precursor in the synthesis of a wide variety of nitrogen-containing heterocycles. While direct applications of this compound in this area are still emerging, its structure suggests a powerful synthetic strategy. The molecule can first be incorporated into a larger scaffold using its silanol functionality. Subsequently, the strategically positioned cyano group can be utilized as a chemical anchor for the construction of novel heterocyclic rings. For example, the cyano group can react with various reagents to form pyridines, pyrazoles, triazines, or other complex ring systems. This approach allows the silicon moiety to act as a directing element, pre-organizing the structure for subsequent cyclization reactions.

Ligand Design and Precursor Role in Catalytic Systems

The unique electronic and steric properties of organosilicon compounds make them attractive components in the design of ligands for transition metal catalysis. This compound is particularly well-suited for this role due to the potential for chelation.

Silanols can serve as effective coordinating groups in chelating ligands for transition-metal-catalyzed reactions. In this compound, the oxygen atom of the silanol group and the nitrogen atom of the ortho-cyano group are perfectly positioned to act as a bidentate (two-toothed) ligand, forming a stable chelate ring with a transition metal center. This chelation can enhance the stability and modify the electronic properties of the metal catalyst. Silyl (B83357) ligands are known to exhibit a strong trans-influence and create electron-rich metal centers, which can be highly effective in activating substrates. The in-situ deprotonation of the silanol to form a silanolate creates a highly nucleophilic species that can serve as a potent ligand

Development of Homogeneous and Heterogeneous Catalytic Systems Incorporating Silanol Moieties

While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of organosilanols, particularly aryl silanols, has demonstrated utility in various catalytic systems. These compounds can function as catalysts in both homogeneous and heterogeneous environments, primarily leveraging the unique electronic and steric properties of the silanol group.

In homogeneous catalysis , triarylsilanols have been identified as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. The catalytic activity is influenced by the electronic nature of the aryl substituents. For instance, tris(p-haloaryl)silanols have shown greater activity than the parent triphenylsilanol, suggesting that the electron-withdrawing or -donating properties of the substituents on the phenyl ring play a crucial role in the catalytic cycle. Given the presence of the electron-withdrawing cyano group on the phenyl ring, this compound could potentially exhibit interesting catalytic activity in similar transformations. The cyano group might enhance the Lewis acidity of the silicon center, a key factor in the activation of carboxylic acids.

Organosilanols are also pivotal as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling. In these reactions, the silanol is typically activated with a fluoride (B91410) source or a base to form a more nucleophilic silanolate, which then participates in the catalytic cycle with a palladium catalyst to form new carbon-carbon bonds. The reactivity and scope of these reactions are influenced by

Advanced Analytical Methodologies for Mechanistic and Structural Research of Dimethyl 2 Cyanophenyl Silanol Systems

High-Resolution Spectroscopic Techniques for Investigating Reaction Intermediates and Product Pathways

Spectroscopic methods are indispensable for elucidating the intricate details of molecular structures and for monitoring the progress of chemical reactions in real-time. By analyzing the interaction of molecules with electromagnetic radiation, these techniques offer precise information on atomic connectivity, electronic environments, and the dynamics of chemical processes.

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds like Dimethyl(2-cyanophenyl)silanol. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides unambiguous data on the molecular skeleton and the electronic environment of each atom.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would characteristically show a singlet for the six protons of the two equivalent methyl groups attached to the silicon atom, typically in the upfield region. The aromatic protons of the 2-cyanophenyl group would appear as a complex multiplet in the downfield region (approximately 7.0-8.0 ppm). The hydroxyl proton of the silanol (B1196071) group typically presents as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The methyl carbons attached to silicon would produce a signal at a high field. docbrown.info The aromatic carbons of the cyanophenyl ring would resonate at lower fields, with their specific shifts influenced by the positions of the cyano and silyl (B83357) substituents. docbrown.info The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the 110-125 ppm range.

²⁹Si NMR: As a key technique for organosilicon chemistry, ²⁹Si NMR provides direct insight into the silicon atom's chemical environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For a tetracoordinate silicon atom in a silanol, the chemical shift is expected to be in a specific range that distinguishes it from other silicon species like siloxanes or silanes. pascal-man.com In compounds similar to Dimethyl(phenyl)silane derivatives, ²⁹Si chemical shifts have been observed in the range of -3 to -10 ppm. rsc.org This technique is particularly powerful for monitoring reactions, such as the condensation of silanols to form siloxanes, which would result in a significant change in the ²⁹Si chemical shift. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR could be employed to specifically probe the nitrogen atom of the cyano group, providing complementary structural information and insight into electronic effects within the molecule.

Table 1: Expected NMR Chemical Shifts (δ) for this compound.
NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HSi-CH0.3 – 0.6Singlet, 6H
¹HAromatic-H7.0 – 8.0Multiplet, 4H
¹HSi-OHVariable (e.g., 1.5 - 5.0)Broad singlet, 1H, concentration and solvent dependent
¹³CSi-CH₃-3.0 – 1.0-
¹³CAromatic-C125 – 145Multiple signals
¹³CC≡N110 – 125-
²⁹Si(Aryl)(CH₃)₂Si-OH-5 – -20Shift is sensitive to substitution and condensation state

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying specific functional groups and for monitoring their transformation during chemical reactions.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, several characteristic absorption bands would confirm its structure. A sharp, intense peak corresponding to the C≡N stretching vibration is expected around 2230 cm⁻¹. researchgate.net The O-H stretching vibration of the silanol group gives rise to a sharp band around 3690 cm⁻¹ for free, non-hydrogen-bonded groups, and a broad, strong band at lower frequencies (e.g., 3200-3400 cm⁻¹) when intermolecular hydrogen bonding is present. researchgate.netgelest.com Other key bands include the Si-CH₃ symmetric deformation around 1260 cm⁻¹ and Si-O stretching, which often appears as a broad band in the 950-810 cm⁻¹ region. gelest.com

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique to FT-IR. It is particularly sensitive to non-polar bonds. The C≡N and aromatic ring stretching vibrations typically give strong Raman signals. The Si-O-Si symmetric stretch, which is characteristic of condensation products (disiloxanes), is also readily observed by Raman spectroscopy, making it a powerful tool for monitoring the conversion of silanols. researchgate.net The technique can be used to detect silanol groups as evidence of water-rock interactions in geological contexts and is highly reliable for this purpose. astrobiology.comnih.gov

Attenuated Total Reflectance (ATR-IR): This surface-sensitive IR technique is ideal for analyzing solid or liquid samples directly without extensive preparation. It can be used to monitor reactions on surfaces or to characterize bulk reaction products, providing information consistent with standard FT-IR but with much easier sample handling.

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Typical Intensity (IR)
O-H Stretch (Free)Si-OH~3690Sharp, Medium
O-H Stretch (H-Bonded)Si-OH3200 - 3400Broad, Strong
C≡N Stretch-CN2237 - 2220Sharp, Strong
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)Si-CH₃2980 - 2900Medium
CH₃ Symmetric DeformationSi-CH₃~1260Strong
Si-O StretchSi-OH950 - 810Broad, Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to yield structural information.

Precise Mass Determination: HRMS can confirm the elemental composition of this compound by measuring its molecular ion's mass-to-charge ratio (m/z) to within a few parts per million of the calculated theoretical value. This is a definitive method for confirming the identity of a synthesized product.

Fragmentation Analysis: In MS/MS experiments, the molecular ion of this compound would be induced to fragment. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. mdpi.com Expected fragmentation pathways for silyl compounds include the loss of a methyl radical (M-15), loss of the phenyl group, or cleavage of the Si-O bond. nih.gov The presence of the cyano and hydroxyl groups can lead to more complex rearrangement and fragmentation pathways, providing rich data for structural confirmation. For instance, a major fragment observed in the analysis of dimethylsilanediol (B41321) is the ion at m/z 75, which is attributed to [CH₃-(Si=O)-O]⁻. nasa.gov

X-ray Diffraction and Solid-State Structural Elucidation

X-ray diffraction (XRD) techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. They provide precise data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the material's macroscopic properties.

Growing a suitable single crystal of this compound allows for its structure to be determined with atomic resolution using single-crystal X-ray diffraction. nih.gov This analysis would yield precise bond lengths, bond angles, and torsion angles.

Molecular Geometry: The data would confirm the tetrahedral geometry around the silicon atom and the planarity of the phenyl ring. Key parameters such as the Si-C, Si-O, and C≡N bond lengths could be determined with high precision.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline (powder) samples. It is essential for characterizing bulk materials and studying solid-state phenomena.

Phase Identification: PXRD is used to identify crystalline phases by comparing the experimental diffraction pattern to known patterns in a database or to a pattern calculated from single-crystal XRD data. researchgate.net This is crucial for confirming the identity and purity of a synthesized batch of this compound.

Polymorphism Studies: Many organic compounds can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms of a compound, as each form will produce a unique diffraction pattern. nih.gov This is vital for ensuring consistency in the properties of the material. A broad peak in a PXRD pattern, often centered around 2θ = 22°, is indicative of an amorphous (non-crystalline) structure. researchgate.net

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation

In the mechanistic and structural research of this compound, chromatographic and separation techniques are indispensable for monitoring reaction progress, isolating products, and ensuring the purity of the final compound. The combination of a reactive silanol group and a polar cyanophenyl moiety presents unique challenges and opportunities for chromatographic analysis and purification.

Hyphenated GC-MS and LC-MS for Reaction Profiling, Kinetic Studies, and Impurity Identification

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are paramount for the detailed analysis of this compound systems. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide complementary information for reaction profiling, kinetic analysis, and the identification of trace impurities. sterlingpharmasolutions.com

Reaction Profiling and Kinetic Studies: The synthesis of this compound, typically involving the hydrolysis of a corresponding halosilane or alkoxysilane, can be monitored in real-time using these techniques. gelest.com Aliquots can be taken from the reaction mixture at various time points to track the disappearance of starting materials and the formation of the silanol product and any intermediates or byproducts.

GC-MS is suitable for monitoring volatile components in the reaction. However, care must be taken as silanols can undergo condensation or rearrangement at the high temperatures of the GC inlet. Unexpected peaks in the mass spectra of organosilicon compounds analyzed by GC-MS can sometimes be attributed to gas-phase reactions with trace water within the detector. wiley.comresearchgate.net

LC-MS is often more appropriate for the direct analysis of silanols, which can be thermally unstable. researchgate.net It allows for the analysis of non-volatile and polar compounds, providing accurate quantification necessary for kinetic modeling of the hydrolysis and condensation reactions. ijcrt.orgresearchgate.netnih.gov

Impurity Identification: The high sensitivity and resolution of mass spectrometry are crucial for identifying impurities that might affect the compound's properties or subsequent reactions. sterlingpharmasolutions.com Common impurities in silanol syntheses include unreacted starting materials, partially hydrolyzed intermediates, and self-condensation products (siloxanes). LC-MS/MS, or tandem mass spectrometry, can provide structural information by fragmenting the ions, aiding in the definitive identification of these trace components. nih.govalmacgroup.com

Table 1: Application of Hyphenated Mass Spectrometry Techniques for this compound Analysis
TechniquePrimary ApplicationKey Information ObtainedTypical Findings for this compound Systems
GC-MS Reaction monitoring and analysis of volatile precursors.Identification of starting materials (e.g., chlorosilanes) and low molecular weight byproducts. Confirmation of peak identity via mass spectral libraries. dss.go.thmdpi.comDetection of residual dimethyl(2-cyanophenyl)chlorosilane; identification of siloxane dimers formed through thermal condensation in the injector.
LC-MS Quantitative analysis for kinetic studies and impurity profiling.Accurate molecular weight determination of the parent compound and impurities. ijcrt.org Quantification of product formation over time.Monitoring the rate of hydrolysis of the silane (B1218182) precursor; identification and quantification of bis(dimethyl(2-cyanophenyl))disiloxane as a primary condensation impurity.

Preparative Chromatography (HPLC, Flash Chromatography) for Isomer Separation and High-Purity Compound Isolation

Once the synthesis is complete, isolating this compound in high purity is essential for accurate structural characterization and further use. Preparative chromatography is the primary method for achieving this.

Flash Chromatography: For initial purification of the crude reaction mixture on a larger scale, flash chromatography is a rapid and effective method. researchgate.netorgsyn.org It is typically used to remove significant impurities, such as non-polar byproducts or more polar catalysts and salts. The choice of silica (B1680970) gel particle size is important, with finer grades (e.g., 40-63 μm) providing better separation. orgsyn.org Given the polar nature of the silanol and cyano groups, a normal-phase setup using a silica gel stationary phase with a gradient elution of non-polar and polar solvents (e.g., hexane/ethyl acetate) is common. However, the acidic nature of standard silica gel can sometimes catalyze the condensation of silanols, leading to yield loss. chromatographyonline.com This can occasionally be mitigated by deactivating the silica with a small amount of a base like triethylamine (B128534). rochester.edu

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining compounds of very high purity (>99%) or for separating closely related isomers, preparative HPLC is the method of choice. silicycle.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Both normal-phase and reversed-phase columns can be employed. A reversed-phase C18 column, which separates compounds based on hydrophobicity, is often effective for purifying organosilanols. The residual silanol groups on the silica surface of many HPLC columns can interact with the silanol group of the analyte, potentially causing peak tailing. chromatographyonline.comresearchgate.net Modern, end-capped columns are designed to minimize these interactions.

Table 2: Comparison of Preparative Chromatography Techniques for this compound Purification
TechniquePrimary Use CaseStationary PhaseTypical ScaleAdvantagesDisadvantages
Flash Chromatography Bulk purification of crude product. researchgate.netSilica Gel (40-63 μm). orgsyn.orgGrams to hundreds of grams.Fast, cost-effective, high capacity.Lower resolution; potential for product degradation on acidic silica. chromatographyonline.com
Preparative HPLC High-purity isolation; separation of isomers and closely related impurities.Reversed-Phase (C18) or Normal-Phase Silica. velocityscientific.com.auMilligrams to grams.High resolution and efficiency; excellent purity achievable.More expensive, lower throughput, requires more solvent.

Future Directions and Emerging Research Avenues for Dimethyl 2 Cyanophenyl Silanol

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis and derivatization of Dimethyl(2-cyanophenyl)silanol are prime candidates for integration with automated synthesis and flow chemistry platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and the ability to perform reactions under conditions that are difficult to achieve in standard laboratory glassware. researchgate.netnih.govspringernature.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over parameters like temperature, pressure, and reaction time. researchgate.net This level of control can lead to higher yields, improved product purity, and the ability to safely handle reactive intermediates. For the synthesis of this compound derivatives, an automated flow system could enable the rapid screening of various reaction conditions to optimize the synthesis of a target molecule. syrris.com Furthermore, these platforms facilitate the creation of compound libraries by allowing for sequential reactions and purifications in a continuous, automated fashion. syrris.comtechnologynetworks.com This is particularly valuable for exploring the structure-activity relationships of new catalysts or materials derived from the parent silanol (B1196071).

Table 1: Advantages of Flow Chemistry for Silanol Synthesis

Feature Benefit in Silanol Chemistry
Precise Control Optimization of reaction conditions (temperature, pressure, stoichiometry) for higher yields and purity. researchgate.net
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. nih.gov
Scalability Direct route from laboratory-scale discovery to larger-scale production without re-optimization. syrris.com
Automation Enables high-throughput screening and the generation of combinatorial libraries of silanol derivatives. technologynetworks.com

| Integration | Allows for telescoping multiple reaction steps, reducing work-up and isolation procedures. syrris.com |

The integration of such automated systems, potentially coupled with machine learning algorithms, could dramatically accelerate the discovery of new functionalized silanols based on the this compound scaffold. syrris.com

Development of Sustainable and Green Chemistry Routes for Silanol Synthesis and Functionalization

A significant future direction in the chemistry of this compound involves the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com

For silanol synthesis, a key target is the move away from traditional methods that often rely on the hydrolysis of chlorosilanes, a process that generates stoichiometric amounts of corrosive hydrogen chloride. mdpi.com Future research will likely focus on chlorine-free routes. mdpi.com One promising approach is the direct catalytic oxidation of hydrosilanes (compounds containing Si-H bonds) using environmentally benign oxidants like water or molecular oxygen. nih.govorganic-chemistry.org

Recent studies have demonstrated the use of various catalysts for the hydrolytic oxidation of silanes to silanols under mild conditions. organic-chemistry.org Applying these methods to the synthesis of this compound would involve the preparation of the corresponding hydrosilane precursor, followed by a catalyzed reaction with water, producing only hydrogen gas as a byproduct. This approach significantly improves the atom economy of the synthesis.

Functionalization strategies are also being re-evaluated through a green chemistry lens. This includes:

Catalytic Processes: Utilizing catalytic amounts of reagents instead of stoichiometric ones for functional group transformations.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing methods like microwave-assisted or sonochemical synthesis to reduce reaction times and energy consumption.

The development of such green routes is crucial for making the synthesis and application of this compound and its derivatives more economically viable and environmentally responsible. mdpi.com

Exploration of this compound in Nontraditional Catalytic Media

The performance of catalysts and the outcome of chemical reactions can be profoundly influenced by the solvent medium. Future research will likely explore the reactivity and catalytic applications of this compound and its metal complexes in nontraditional media such as ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical fluids (e.g., scCO₂).

These solvent systems offer unique properties not found in conventional molecular solvents:

Ionic Liquids: Are salts that are liquid at low temperatures, possessing negligible vapor pressure, high thermal stability, and tunable polarity. They can act as both solvent and catalyst stabilizer, potentially enhancing reaction rates and selectivities while simplifying catalyst recycling.

Deep Eutectic Solvents: Are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, inexpensive, and easy to prepare, making them a green alternative to traditional solvents.

Supercritical Fluids: Exhibit properties of both liquids and gases, such as high diffusivity and low viscosity, which can enhance mass transfer and accelerate reaction rates. Supercritical CO₂ is particularly attractive as it is non-toxic, non-flammable, and easily removed from the reaction mixture by depressurization.

Investigating the synthesis or catalytic activity of this compound in these media could lead to improved process efficiency, easier product separation, and novel reactivity patterns. For instance, the distinct polarity and coordinating ability of ionic liquids could influence the formation of supramolecular structures or alter the behavior of the silanol as a ligand in catalysis.

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Nanoscience

The intersection of organosilicon chemistry and nanoscience presents a fertile ground for future research involving this compound. Silanols are fundamental building blocks for creating advanced materials, and their unique properties can be harnessed to construct novel nano-architectures. wiley-vch.dersc.org

Future synthetic approaches will likely focus on using this compound as a molecular precursor for:

Surface Functionalization: The silanol group can readily react with hydroxyl groups on the surface of materials like silica (B1680970), titania, or other metal oxides. rsc.org This allows for the precise modification of nanoparticle surfaces, imparting new functionalities dictated by the cyanophenyl group, such as altered hydrophobicity, specific binding capabilities, or sites for further chemical reactions.

Hybrid Organic-Inorganic Materials: Through sol-gel processes, this compound can be co-condensed with other silicon precursors (like tetraethoxysilane) to create hybrid materials. rsc.org These materials would have an inorganic siloxane backbone decorated with organic cyanophenyl groups, potentially leading to materials with tailored optical, electronic, or mechanical properties.

Self-Assembled Monolayers (SAMs): The silanol can be used to form highly ordered, single-molecule-thick layers on various substrates. The orientation and packing of the molecules in the SAM would be influenced by the interactions between the cyanophenyl groups, offering a bottom-up approach to engineering surfaces with precise chemical and physical properties.

This interdisciplinary work could lead to the development of new sensors, chromatographic materials, or components for nanoelectronics, where the specific structure of the this compound molecule is translated into a macroscopic material function.

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The complexity of chemical synthesis and reactivity prediction is increasingly being addressed by machine learning (ML) and artificial intelligence (AI). eurekalert.orgijsetpub.com These computational tools are set to revolutionize how researchers approach the synthesis and application of molecules like this compound.

Future research in this area will likely involve:

Reaction Outcome Prediction: AI models, trained on vast databases of chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving this compound. ijsetpub.comnih.gov This can save significant time and resources by prioritizing experiments that are most likely to succeed. eurekalert.org

Retrosynthesis Planning: AI tools can propose novel synthetic pathways to this compound or its derivatives. nih.gov By analyzing the target molecule, these programs can suggest a sequence of reactions and starting materials, sometimes uncovering routes that a human chemist might overlook.

Predicting Chemical Properties: Machine learning can be used to build models that correlate the structure of silanol derivatives with their physical, chemical, or catalytic properties. This allows for the in silico design of new molecules with desired characteristics before they are ever synthesized in the lab.

Table 2: Impact of AI/ML on this compound Research

AI/ML Application Potential Impact
Predictive Modeling Forecasts reaction yields and selectivity, reducing the number of trial-and-error experiments. eurekalert.orgnih.gov
Synthesis Planning Designs efficient and novel synthetic routes to target silanol derivatives. nih.gov
Property Prediction Accelerates the discovery of new materials by predicting properties before synthesis.

| Data-Driven Discovery | Uncovers hidden relationships in experimental data to guide future research directions. flogen.org |

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